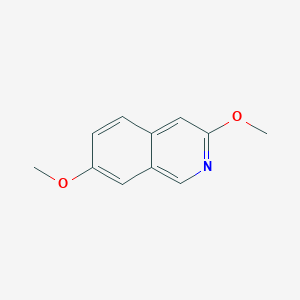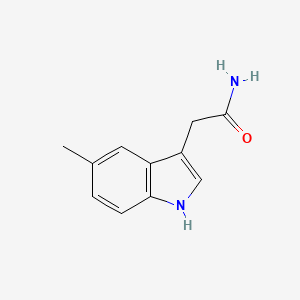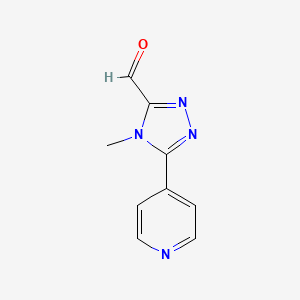![molecular formula C10H7N3O B11906709 Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
Isoxazolo[4,5-c]quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[4,5-c]quinolin-3-amine is a heterocyclic compound that features a fused isoxazole and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,5-c]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization to form the desired isoxazoloquinoline structure . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolo[4,5-c]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and isoxazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Isoxazolo[4,5-c]quinolin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogenous base with a similar ring structure but lacking the isoxazole moiety.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, without the fused quinoline ring.
Pyrazoloquinoline: Another fused heterocyclic compound with a pyrazole ring instead of an isoxazole ring.
Uniqueness
Isoxazolo[4,5-c]quinolin-3-amine is unique due to its fused isoxazole and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new drugs and materials with specific desired properties .
Propriétés
Formule moléculaire |
C10H7N3O |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
[1,2]oxazolo[4,5-c]quinolin-3-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)14-13-10/h1-5H,(H2,11,13) |
Clé InChI |
CZUDWGAKMXSUSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
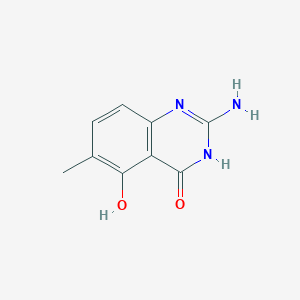
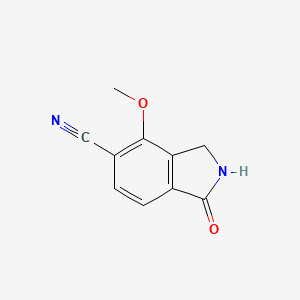
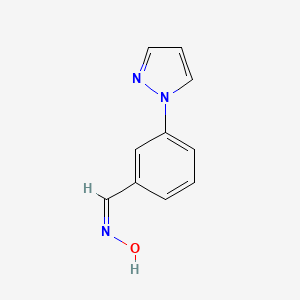
![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)
